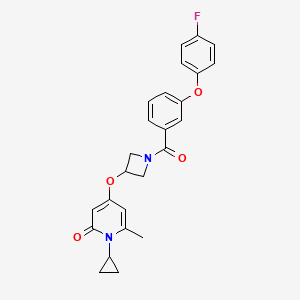

1-cyclopropyl-4-((1-(3-(4-fluorophenoxy)benzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one

Description

1-cyclopropyl-4-((1-(3-(4-fluorophenoxy)benzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a pyridin-2(1H)-one derivative characterized by a cyclopropyl substituent at the 1-position, a methyl group at the 6-position, and a complex azetidine-based side chain at the 4-position. The azetidine moiety is functionalized with a 3-(4-fluorophenoxy)benzoyl group, introducing aromaticity and polarizability.

Properties

IUPAC Name |

1-cyclopropyl-4-[1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl]oxy-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23FN2O4/c1-16-11-22(13-24(29)28(16)19-7-8-19)32-23-14-27(15-23)25(30)17-3-2-4-21(12-17)31-20-9-5-18(26)6-10-20/h2-6,9-13,19,23H,7-8,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSTVDJGCSGGGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC(=CC=C4)OC5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclopropyl-4-((1-(3-(4-fluorophenoxy)benzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a cyclopropyl group, a pyridine ring, and a fluorophenoxybenzoyl moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Molecular Formula : C21H22FNO3

Molecular Weight : 339.41 g/mol

SMILES Notation : Cc1ccc(cc1)c2n(c(=O)c(c(c2)C(C3CCN(C3)C(=O)C4=CC=C(C=C4)F)O)C(=O)N(C)C(=O)C(C5=CC=CC=C5)=O)

Research indicates that this compound may exert its biological effects through several mechanisms:

- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways, particularly those related to cancer proliferation and survival .

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which is critical in diseases such as arthritis and other inflammatory conditions.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Kinase Inhibition | Moderate (IC50 in low nanomolar range) | |

| Antimicrobial | Effective against specific strains | |

| Anti-inflammatory | Significant reduction in markers |

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.

- Cancer Research : A study demonstrated that compounds with similar structures inhibited tumor growth in xenograft models, suggesting that this compound may have anticancer properties .

- Infection Models : In vitro assays indicated that derivatives effectively reduced bacterial load in infected cell lines, supporting further investigation into its use as an antibiotic .

- Inflammatory Disorders : Animal models showed a decrease in inflammatory cytokines following treatment with structurally analogous compounds, indicating potential therapeutic benefits for inflammatory diseases .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound shares structural homology with other pyridin-2(1H)-one derivatives, differing primarily in substituent groups. Key analogs and their distinguishing features are summarized below:

Key Observations:

- Substituent Impact on Molecular Weight: The target compound’s estimated molecular weight (~408) is higher than CAS 2034360-04-6 (356.4) due to the bulkier 3-(4-fluorophenoxy)benzoyl group compared to the 2-(4-fluorophenyl)acetyl group .

- Aromatic vs. Heteroaromatic Groups: The thiophene-containing analog (CAS 2034311-91-4) introduces sulfur-based aromaticity, which may enhance lipophilicity compared to the target’s fluorophenoxy group .

- Bioactivity Trends: Pyridin-2(1H)-one derivatives with electron-withdrawing groups (e.g., bromo, cyano) exhibit stronger antioxidant activity (e.g., 79.05% in bromophenyl analog) , suggesting that the target’s fluorophenoxy group (electron-withdrawing due to fluorine) may confer similar properties.

Pharmacological and ADMET Comparisons

Antioxidant Activity

- The bromophenyl analog (79.05% radical scavenging at 12 ppm) outperforms the methoxyphenyl derivative (17.55%) , highlighting the role of halogenation in enhancing activity. The target’s 4-fluorophenoxy group may align closer to bromophenyl in efficacy due to fluorine’s electronegativity.

Antimicrobial Activity

- Pyridin-2(1H)-one derivatives in showed moderate inhibition against Staphylococcus aureus and Escherichia coli. The target’s azetidine side chain, with rigid geometry, could improve membrane penetration compared to bulkier piperazine-containing analogs (e.g., CAS 939240-46-7) .

Molecular Docking and Binding Affinity

- Docking studies in correlated substituent electronic properties with binding affinity. The target’s azetidine ring (smaller and more rigid than piperazine in CAS 897734-67-7 ) may enhance target selectivity by reducing conformational flexibility during protein interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.